molecular formula C9H11NO2 B3283680 2-(Aminomethyl)phenyl acetate CAS No. 771579-37-4

2-(Aminomethyl)phenyl acetate

Cat. No.: B3283680
CAS No.: 771579-37-4
M. Wt: 165.19 g/mol
InChI Key: COXIADDOLPVBGM-UHFFFAOYSA-N
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Description

2-(Aminomethyl)phenyl acetate, also known as [2-(aminomethyl)phenyl]acetic acid, is an organic compound with the molecular formula C9H11NO2. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-(Aminomethyl)phenyl acetate typically involves a multi-step synthesis process:

    Starting Material: The synthesis begins with 2-methoxyphenylacetic acid.

    Chlorination: The 2-methoxyphenylacetic acid is reacted with hydrochloric acid to form 2-chloromethylphenylacetic acid.

    Amination: The 2-chloromethylphenylacetic acid is then treated with an ammonia solution to yield this compound.

    Purification: The final product is obtained through crystallization and purification steps.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: 2-(Aminomethyl)phenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(Aminomethyl)phenyl acetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)phenyl acetate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 2-(Aminomethyl)benzoic acid
  • 2-(Aminomethyl)phenylacetic acid
  • 2-(Aminomethyl)benzeneacetic acid

Comparison:

Properties

IUPAC Name

[2-(aminomethyl)phenyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7(11)12-9-5-3-2-4-8(9)6-10/h2-5H,6,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COXIADDOLPVBGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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